molecular formula C10H16BNO4S B1289133 4-(tert-Butylaminosulphonyl)benzeneboronic acid CAS No. 208516-15-8

4-(tert-Butylaminosulphonyl)benzeneboronic acid

Cat. No. B1289133
M. Wt: 257.12 g/mol
InChI Key: BBTSLOMTYZIGGC-UHFFFAOYSA-N
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Description

The compound 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar benzeneboronic acid derivatives. For instance, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates and their conversion into pyrrolidine derivatives is described, which involves the use of tert-butyl groups in the synthesis of complex organic molecules . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, also employs tert-butyl groups and showcases the importance of such groups in medicinal chemistry .

Synthesis Analysis

The papers provided do not directly address the synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do offer insights into related synthetic methods. For example, the synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates involves the addition of dianions to chiral N-(tert-butylsulfinyl)ketimines or aldimines under mild conditions, which could be analogous to potential synthetic routes for benzeneboronic acids with tert-butyl groups . The enantioselective synthesis of a cyclohexylcarbamate derivative also involves tert-butyl groups and highlights the use of iodolactamization as a key step, which could be relevant for constructing the benzeneboronic acid framework .

Molecular Structure Analysis

While the molecular structure of 4-(tert-Butylaminosulphonyl)benzeneboronic acid is not discussed, the papers do provide information on the molecular structure analysis of related compounds. For instance, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid includes a combined experimental and theoretical approach to determine the molecular structure and vibrational spectra, which could be useful for understanding the structural aspects of benzeneboronic acids with tert-butyl substituents .

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-(tert-Butylaminosulphonyl)benzeneboronic acid, but they do describe reactions involving tert-butyl groups. For example, the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole from 1-tert-butyl-4-nitro-1,2,3-triazole demonstrates the reactivity of tert-butyl groups in chemical transformations, which could be extrapolated to reactions involving benzeneboronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butylaminosulphonyl)benzeneboronic acid are not directly reported in the papers. However, the analysis of 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into the properties of tert-butyl-substituted benzoic acids, including IR spectra, NMR data, and theoretical calculations of molecular properties such as HOMO-LUMO gaps and electrostatic potential surfaces, which could be relevant for understanding the properties of benzeneboronic acids with similar substituents .

Scientific Research Applications

Synthesis and Properties of Polyamides

4-tert-butylcatechol derivatives, closely related to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been utilized in the synthesis of polyamides. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible, and tough films. They have useful levels of thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air (Hsiao, Yang, & Chen, 2000).

Transformation of Phenolic Compounds

4-tert-butylphenol, similar in structure to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, has been studied for its transformation in the ferrate (VI) oxidation process. This transformation leads to hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products via oxygen atom transfer and radical coupling reaction, demonstrating potential applications in treating phenol-contaminated waters (Zheng et al., 2020).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, which share structural similarities with 4-(tert-Butylaminosulphonyl)benzeneboronic acid, are useful in synthetic organic chemistry for nucleophilic substitutions and radical reactions. These compounds allow modifications to the benzene ring through various reactions, contributing to the field of synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Molecular Structure and Spectroscopic Analysis

Studies on 3,5-di-tert-butyl-4-hydroxy benzoic acid, structurally related to 4-(tert-Butylaminosulphonyl)benzeneboronic acid, focus on its molecular structure and vibrational spectra. These studies utilize quantum chemical calculations and spectroscopic methods like Fourier transform infrared spectroscopy (FT-IR), offering insights into the properties of similar compounds (Mathammal et al., 2016).

Genotoxicity Assessment

Research on methyl-tert-butyl ether (MTBE) and related compounds, including benzene derivatives, evaluates their genotoxic effects. This is relevant in assessing the potential genotoxicity of compounds structurally similar to 4-(tert-Butylaminosulphonyl)benzeneboronic acid (Chen et al., 2008).

Safety And Hazards

4-(tert-Butylaminosulphonyl)benzeneboronic acid is classified as an irritant . It’s associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acid derivatives, such as 4-(tert-Butylaminosulphonyl)benzeneboronic acid, have been extensively studied for their potential applications in various fields of research and industry. They are particularly notable for their use in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes .

properties

IUPAC Name

[4-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTSLOMTYZIGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622484
Record name [4-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butylaminosulphonyl)benzeneboronic acid

CAS RN

208516-15-8
Record name [4-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Monnard - 2013 - edoc.unibas.ch
The development of efficient biocatalysts for industry remains a challenge. Over the past decade, the group of Professor Thomas R. Ward (University of Basel, Switzerland) has …
Number of citations: 1 edoc.unibas.ch

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